7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

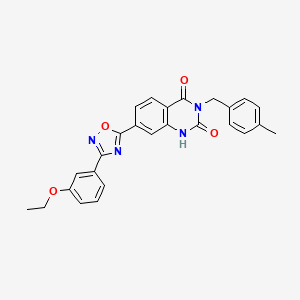

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a 4-methylbenzyl group at the 3-position. Quinazoline-diones are known for diverse pharmacological properties, including kinase inhibition and anticancer activity, while 1,2,4-oxadiazoles contribute to metabolic stability and binding affinity in drug design .

Properties

Molecular Formula |

C26H22N4O4 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32) |

InChI Key |

ZEOACKQYLDCSNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action for this specific compound is lacking.

- Researchers would need to investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives reported in the literature:

Key Observations:

Core Structure Differences: The quinazoline-2,4-dione core in the target compound differs from quinoline (e.g., in ) and 1,2,4-triazole-5-thione (e.g., ). The 1,2,4-oxadiazole substituent in the target compound is analogous to derivatives in , but its linkage to a 3-ethoxyphenyl group may improve lipophilicity and bioavailability compared to unsubstituted phenyl groups.

Substituent Impact: The 4-methylbenzyl group at the 3-position of the target compound contrasts with the styryl group in , which may reduce steric hindrance and improve solubility. Ethoxy vs.

Biological Activity Trends: Compounds with 1,2,4-oxadiazole moieties (target and ) are associated with antibacterial and kinase inhibition activities, while 1,3,4-thiadiazole derivatives () show broader antimicrobial effects. 1,2,4-Triazole-5-thiones () exhibit antinociceptive properties, suggesting that heterocycle choice (oxadiazole vs. triazole) significantly alters pharmacological profiles.

Pharmacokinetic and Toxicity Considerations

Biological Activity

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that combines a quinazoline core with oxadiazole and various substituents. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The molecular formula is with a molecular weight of approximately 460.48 g/mol.

Structural Characteristics

The unique structure of this compound features:

- Quinazoline Core : Known for diverse biological activities including anticancer properties.

- Oxadiazole Moiety : Enhances pharmacological properties and may interact with biological macromolecules.

- Substituents : Ethoxyphenyl and methylbenzyl groups that may influence the compound's reactivity and biological activity.

Biological Activities

Research indicates that compounds containing both quinazoline and oxadiazole frameworks exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- Quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HT-29, with IC50 values indicating effective inhibition of cell growth .

- The incorporation of oxadiazole moieties has been linked to enhanced anticancer properties due to their ability to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) accumulation .

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that:

- The oxadiazole ring may engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity.

- Quinazoline derivatives are known to inhibit key enzymes involved in tumor progression.

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-(4-methylthio)quinazoline-2,4-dione | Contains a methylthio group | Antitumor activity |

| 7-(4-fluorophenyl)quinazoline | Fluorine substitution | Antiviral properties |

| 1,2,4-Oxadiazole derivatives | Various substituents | Antimicrobial effects |

The combination of quinazoline and oxadiazole functionalities in this compound suggests a potentially broad therapeutic profile compared to single-functionalized analogs.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds:

- Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Compounds exhibited varying degrees of cytotoxicity against HepG2 cells with some demonstrating IC50 values as low as 35.58 μM .

- Quinazolinone-Thiazol Hybrids : Research on quinazolinone-thiazol hybrids indicated significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural diversity in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.